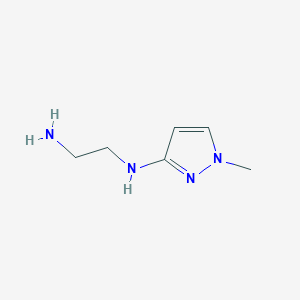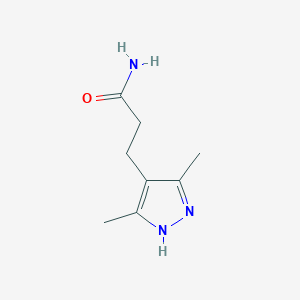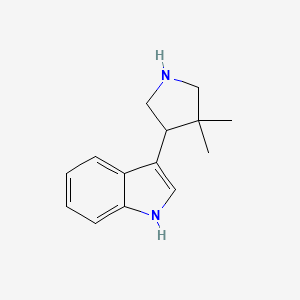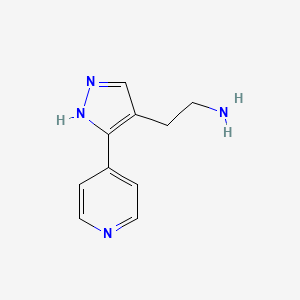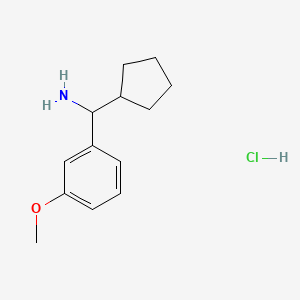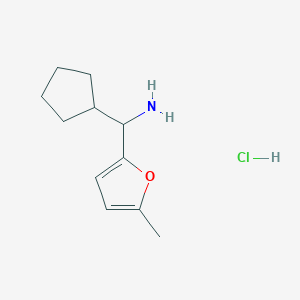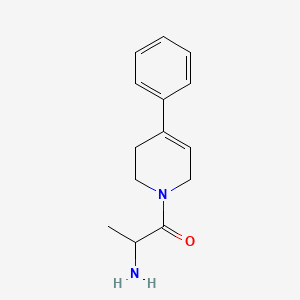
1-(4-Phenyl-1,2,3,6-Tetrahydropyridin-1-yl)-2-Aminopropan-1-on
Übersicht
Beschreibung
The compound “2-Amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one” is a complex organic molecule. It contains an amino group (NH2), a ketone group (C=O), and a phenyl group (a six-membered carbon ring) attached to a tetrahydropyridine ring (a six-membered ring with one nitrogen and four carbon atoms, and two double bonds). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The tetrahydropyridine ring and the phenyl ring are likely to contribute to the compound’s rigidity, while the amino and ketone groups could be involved in hydrogen bonding .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by its functional groups. The amino group could participate in acid-base reactions, the ketone group could undergo addition reactions, and the phenyl group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of the polar amino and ketone groups could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthese von PARP-1-Inhibitoren
Die Verbindung wird bei der Synthese von Inhibitoren eingesetzt, die auf Poly(ADP-Ribose)-Polymerase-1 (PARP-1) abzielen, einem Enzym, das an der DNA-Reparatur beteiligt ist. Das Vorhandensein des Tetrahydropyridin-Fragments verstärkt das Hemmpotenzial von Benzamid-Analoga gegenüber PARP-1 .
Herstellung von chiralen 2-Oxazolinen
Es dient als Vorläufer für die Synthese von chiralen 2-Oxazolinen, die wertvoll für die Herstellung enantiomerenreiner Verbindungen sind. Diese Verbindungen sind in der pharmazeutischen Industrie von Bedeutung, da sie bei der Herstellung von Medikamenten mit spezifischer Chiralität eine Rolle spielen .
Entwicklung von cyclischen Carbonatmonomeren
Die Aminogruppe der Verbindung kann mit verschiedenen Elektrophilen reagieren, was zu funktionellen Diol-Zwischenprodukten führt. Diese Zwischenprodukte können dann cyclisiert werden, um aliphatische sechsgliedrige cyclische Carbonatmonomere zu erzeugen, die Anwendungen in der Polymerchemie finden .
Transaminase-vermittelte Synthese
Diese Verbindung kann in der Transaminase-vermittelten Synthese verwendet werden, um enantiomere, arzneimittelähnliche 1-(3′,4′-disubstituierte Phenyl)propan-2-amine zu erzeugen. Die Wahl der Amindonoren in diesem Prozess beeinflusst die Ausbeute erheblich und unterstreicht die Rolle der Verbindung bei der Optimierung der Syntheseergebnisse .
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to interact with various biological targets .
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways .
Pharmacokinetics
Similar compounds have been found to have diverse pharmacokinetic profiles .
Result of Action
Related compounds have been found to exhibit various biological activities .
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds .
Biochemische Analyse
Biochemical Properties
2-Amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one plays a significant role in biochemical reactions, particularly those involving enzyme interactions. This compound has been shown to interact with enzymes such as transaminases, which are involved in amino acid metabolism. The interaction with transaminases facilitates the transfer of amino groups, thereby influencing the synthesis and degradation of amino acids .
Additionally, 2-Amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one interacts with various proteins and biomolecules, including receptors and transporters. These interactions can modulate the activity of these proteins, leading to changes in cellular signaling pathways and metabolic processes .
Cellular Effects
The effects of 2-Amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one on cells are diverse and depend on the cell type and context. In neuronal cells, this compound has been observed to influence neurotransmitter release and synaptic plasticity. It can modulate the activity of neurotransmitter receptors, leading to changes in neuronal excitability and communication .
In non-neuronal cells, 2-Amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling cascades, resulting in altered gene transcription and metabolic flux .
Molecular Mechanism
At the molecular level, 2-Amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one exerts its effects through various mechanisms. One key mechanism involves binding to specific receptors or enzymes, leading to either inhibition or activation of their activity. For example, this compound can bind to transaminases, altering their catalytic activity and impacting amino acid metabolism .
Furthermore, 2-Amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one can influence gene expression by interacting with transcription factors or epigenetic regulators. These interactions can lead to changes in the expression of genes involved in cellular growth, differentiation, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its biological activity .
Long-term exposure to 2-Amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes. These effects include alterations in cell signaling, gene expression, and metabolic pathways .
Dosage Effects in Animal Models
The effects of 2-Amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of neurotransmitter release and enhancement of cognitive function. At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and disruption of metabolic processes .
Threshold effects have been observed, where a specific dosage range produces optimal therapeutic outcomes, while deviations from this range result in diminished efficacy or increased toxicity .
Metabolic Pathways
2-Amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one is involved in various metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as transaminases and dehydrogenases, influencing the synthesis and degradation of amino acids. These interactions can affect metabolic flux and the levels of specific metabolites within cells .
Additionally, the compound may be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that can further influence cellular processes .
Transport and Distribution
The transport and distribution of 2-Amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments and its accumulation in target tissues .
The compound’s distribution can influence its biological activity, as its localization to specific cellular compartments can enhance or inhibit its interactions with target biomolecules .
Subcellular Localization
The subcellular localization of 2-Amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one is critical for its activity and function. The compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. These localizations can impact the compound’s interactions with enzymes, receptors, and other biomolecules, thereby influencing its biological effects .
Eigenschaften
IUPAC Name |
2-amino-1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-11(15)14(17)16-9-7-13(8-10-16)12-5-3-2-4-6-12/h2-7,11H,8-10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBYBTWZBVJDSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(=CC1)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methanamine](/img/structure/B1489395.png)
![1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine](/img/structure/B1489397.png)

